molecular formula C13H16FN3O2 B12494590 1-(4-Fluorobenzoyl)piperidine-4-carbohydrazide

1-(4-Fluorobenzoyl)piperidine-4-carbohydrazide

Cat. No.: B12494590
M. Wt: 265.28 g/mol
InChI Key: CQODSWYQSDASFP-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)piperidine-4-carbohydrazide is a chemical compound with the molecular formula C13H16FN3O2 It is characterized by the presence of a fluorobenzoyl group attached to a piperidine ring, which is further connected to a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzoyl)piperidine-4-carbohydrazide typically involves the following steps:

    Formation of 4-Fluorobenzoyl Chloride: This is achieved by reacting 4-fluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.

    Acylation of Piperidine: The resulting 4-fluorobenzoyl chloride is then reacted with piperidine to form 1-(4-fluorobenzoyl)piperidine.

    Formation of Carbohydrazide: The final step involves the reaction of 1-(4-fluorobenzoyl)piperidine with hydrazine hydrate (N2H4·H2O) to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzoyl)piperidine-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

1-(4-Fluorobenzoyl)piperidine-4-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)piperidine-4-carbohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The piperidine ring provides structural rigidity, while the carbohydrazide moiety can form additional interactions with the target.

Comparison with Similar Compounds

  • 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid
  • 4-(4-Fluorobenzoyl)piperidine
  • 1-(4-Nitrophenylsulfonyl)piperidine-4-carbohydrazide

Comparison: 1-(4-Fluorobenzoyl)piperidine-4-carbohydrazide is unique due to the presence of the carbohydrazide moiety, which imparts distinct chemical reactivity and biological activity. Compared to 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid, it has enhanced potential for forming hydrogen bonds and interacting with biological targets. The presence of the fluorine atom in the fluorobenzoyl group also contributes to its unique properties, such as increased lipophilicity and metabolic stability.

Properties

Molecular Formula

C13H16FN3O2

Molecular Weight

265.28 g/mol

IUPAC Name

1-(4-fluorobenzoyl)piperidine-4-carbohydrazide

InChI

InChI=1S/C13H16FN3O2/c14-11-3-1-10(2-4-11)13(19)17-7-5-9(6-8-17)12(18)16-15/h1-4,9H,5-8,15H2,(H,16,18)

InChI Key

CQODSWYQSDASFP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NN)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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